molecular formula C8H13N5O3 B11518283 N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide

N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide

Cat. No.: B11518283
M. Wt: 227.22 g/mol
InChI Key: DAIIDCNKYSGGLP-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields. This compound is particularly interesting due to its unique structure, which includes a nitro group and a tert-butyl group, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide typically involves the alkylation of 3-nitro-1,2,4-triazole with tert-butyl alcohol under acidic conditions. The reaction is carried out by mixing 3-nitro-1,2,4-triazole with tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide is unique due to the specific positioning of the nitro and tert-butyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

N-tert-butyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C8H13N5O3/c1-8(2,3)10-6(14)4-12-5-9-7(11-12)13(15)16/h5H,4H2,1-3H3,(H,10,14)

InChI Key

DAIIDCNKYSGGLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

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